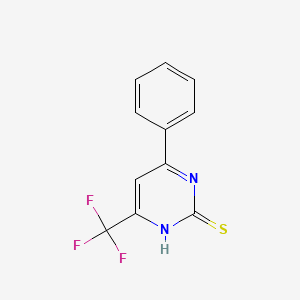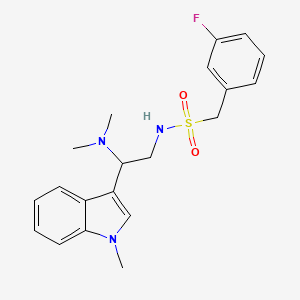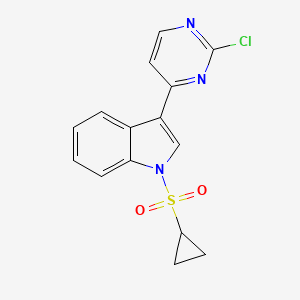
4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol” is a heteroaromatic thioamide . It has a molecular formula of C11H7F3N2S and a molecular weight of 256.25 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring substituted with a phenyl group at the 4th position and a trifluoromethyl group at the 6th position .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a melting point of 164-166 °C .Applications De Recherche Scientifique
Nonlinear Optical Properties
A significant area of application for thiopyrimidine derivatives, including 4-Phenyl-6-(trifluoromethyl)pyrimidine-2-thiol, is in the field of nonlinear optics (NLO). These compounds have been shown to exhibit considerable NLO character, making them promising candidates for optoelectronic applications. The study by Hussain et al. (2020) on thiopyrimidine derivatives demonstrated their potential in NLO fields through density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, highlighting their suitability for high-tech optoelectronic applications (Hussain et al., 2020).
Synthesis and Characterization of Novel Compounds
Research by Liu (2013) on the synthesis of novel imidazo[1,2-a]pyrimidine compounds involved the use of 6-[(Trifluoromethyl)phenyl]-4-hydroxyl-2-aminopyrimidine(2), showcasing the compound's role in the development of new chemical entities. These synthesized compounds were characterized by various spectroscopic techniques, indicating the versatility of this compound in synthesizing complex molecules with potential for further biological and chemical investigation (Liu, 2013).
Antimicrobial and Biological Activities
The compound and its derivatives have also been explored for antimicrobial properties. A study on the synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives, including compounds related to this compound, found that some of these compounds exhibited moderate to outstanding antimicrobial activity against various bacterial and fungal strains. This suggests the potential use of these compounds in developing new antimicrobial agents (El-sayed et al., 2017).
Herbicidal Applications
Additionally, derivatives of this compound have been studied for their use as novel herbicides. Nezu et al. (1996) synthesized and evaluated the herbicidal activity of dimethoxyphenoxyphenoxypyrimidines and analogues, demonstrating the potential agricultural applications of these compounds in controlling weed growth while maintaining crop safety (Nezu et al., 1996).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that the compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the cell.
Mode of Action
It is a heteroaromatic thioamide , a class of compounds known to interact with various biological targets
Biochemical Pathways
As a heteroaromatic thioamide , it may influence pathways involving thioamides or related compounds.
Result of Action
Compounds containing a trifluoromethyl group at the 6-position, such as this one, have been found to exhibit high fungicidal activity .
Propriétés
IUPAC Name |
4-phenyl-6-(trifluoromethyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)9-6-8(15-10(17)16-9)7-4-2-1-3-5-7/h1-6H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCCJONRXYSWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)NC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2811957.png)

![Ethyl 2-[2-(2-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2811960.png)
![N-(3,4-dimethylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2811961.png)
![3-(2-Hydroxypropyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolan-4-one](/img/structure/B2811962.png)


![ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2811967.png)

![1-[4-(4-Propylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2811969.png)
![2-[3-(Trifluoromethyl)phenyl]sulfonylethanol](/img/structure/B2811974.png)
![4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2811977.png)

